5-bromo-4-(bromomethyl)-2-methylpyridine hydrobromide
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Overview
Description
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide is a chemical compound that belongs to the class of brominated pyridines. It is characterized by the presence of bromine atoms at the 5 and 4 positions of the pyridine ring, with a bromomethyl group at the 4 position and a methyl group at the 2 position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(bromomethyl)-2-methylpyridine hydrobromide typically involves the bromination of 2-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding de-brominated pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and de-brominated pyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological systems and as a probe to investigate enzyme mechanisms and interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-4-(bromomethyl)-2-methylpyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromomethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the bromomethyl group at the 4 position.
4-Bromo-2-methylpyridine: Lacks the bromine atom at the 5 position.
2-Bromo-4-methylpyridine: Lacks the bromine atom at the 5 position and the bromomethyl group at the 4 position.
Uniqueness
5-Bromo-4-(bromomethyl)-2-methylpyridine hydrobromide is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical reactions and applications, providing versatility and specificity that similar compounds may lack.
Properties
CAS No. |
2648945-92-8 |
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Molecular Formula |
C7H8Br3N |
Molecular Weight |
345.9 |
Purity |
95 |
Origin of Product |
United States |
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